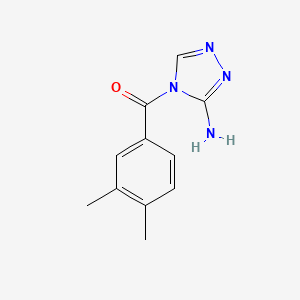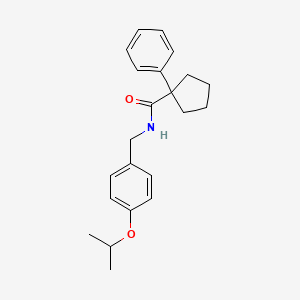![molecular formula C15H11Cl3O3 B5829694 3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5829694.png)
3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-methoxybenzaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DCB-M, and it is a benzaldehyde derivative that contains chloro, methoxy, and dichlorobenzyl groups. In
Mecanismo De Acción
The mechanism of action of 3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-methoxybenzaldehyde is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of lipoxygenase, an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-methoxybenzaldehyde has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, inhibit cell proliferation, and reduce the production of inflammatory mediators. In vivo studies have shown that this compound can reduce tumor growth, alleviate inflammation, and improve fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-methoxybenzaldehyde in lab experiments is its potent biological activity, which makes it a useful tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity, which requires careful handling and appropriate safety measures.
Direcciones Futuras
There are several future directions for research on 3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-methoxybenzaldehyde. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in other fields such as material science and environmental remediation. Additionally, more studies are needed to evaluate the safety and toxicity of this compound and to develop new derivatives with improved properties.
Métodos De Síntesis
The synthesis of 3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-methoxybenzaldehyde involves the reaction between 3-chloro-4-hydroxybenzaldehyde and 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of 3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-methoxybenzaldehyde, which can be purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-methoxybenzaldehyde has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit antitumor, anti-inflammatory, and antifungal activities. In agriculture, it has been used as a fungicide to control plant diseases. In material science, it has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
3-chloro-4-[(2,6-dichlorophenyl)methoxy]-5-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3O3/c1-20-14-6-9(7-19)5-13(18)15(14)21-8-10-11(16)3-2-4-12(10)17/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWABMJDIYZETMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)OCC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4,5-dimethyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5829611.png)
![2-fluoro-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B5829613.png)
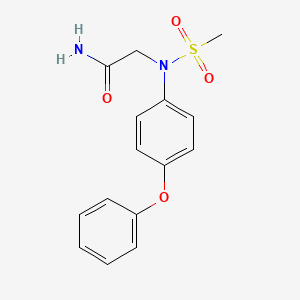
![ethyl 3-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B5829625.png)
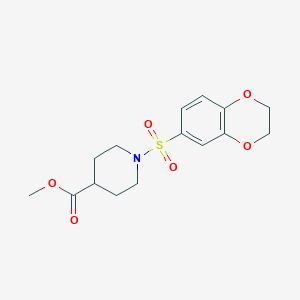
![N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5829643.png)
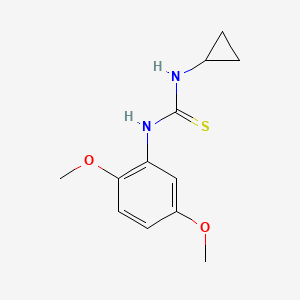
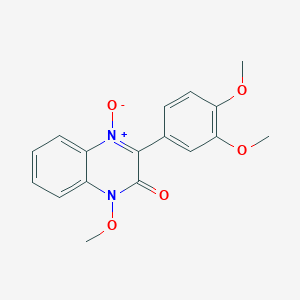
![N-[4-(aminosulfonyl)phenyl]-4-hydroxy-1-piperidinecarbothioamide](/img/structure/B5829674.png)
